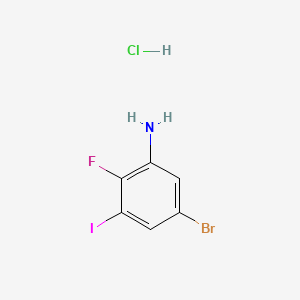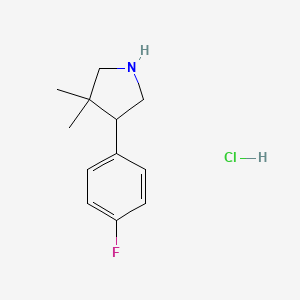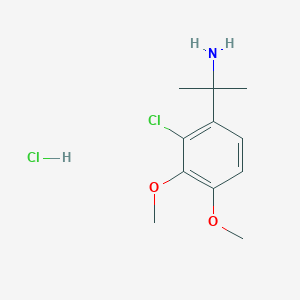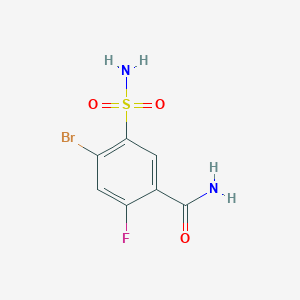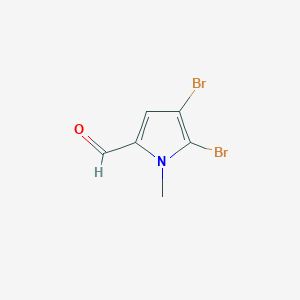
4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative with the molecular formula C6H5Br2NO. This compound is known for its unique structure, which includes two bromine atoms at positions 4 and 5, a methyl group at position 1, and an aldehyde group at position 2 on the pyrrole ring. It is a solid compound with a melting point of 144-148°C .
Preparation Methods
The synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-methylpyrrole-2-carbaldehyde. The reaction is carried out using bromine in an organic solvent such as chloroform or dichloromethane under controlled conditions to ensure selective bromination at the 4 and 5 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.
Chemical Reactions Analysis
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde include:
4,5-Dibromo-1H-pyrrole-2-carboxaldehyde: Lacks the methyl group at position 1.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains a carboxylate ester group instead of an aldehyde group.
1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-1-methyl-: Contains a carboxylic acid group instead of an aldehyde group.
These compounds share similar brominated pyrrole structures but differ in their functional groups, which can lead to different chemical reactivities and biological activities.
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
4,5-dibromo-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-9-4(3-10)2-5(7)6(9)8/h2-3H,1H3 |
InChI Key |
IVRVZOTUFSXMCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
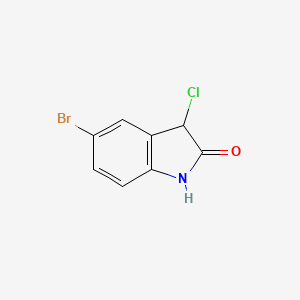
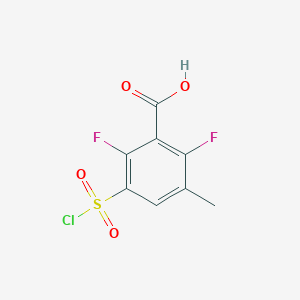
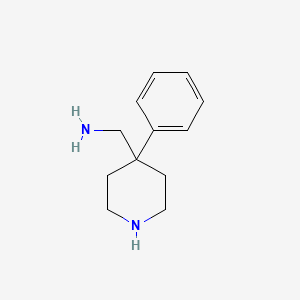
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
